

4-(bromomethyl)-N,N-dimethylaniline CAS number and molecular weight

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Compound of Interest

4-(bromomethyl)-N,Ndimethylaniline

Cat. No.:

B3183681

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Technical Guide: 4-(bromomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(bromomethyl)-N,N-dimethylaniline is a reactive chemical intermediate of significant interest in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its utility stems from the presence of a benzylic bromide, which is highly susceptible to nucleophilic substitution, and a dimethylamino group, which modulates the electronic properties of the aromatic ring. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, with a focus on experimental details for laboratory use.

Chemical and Physical Properties

The fundamental properties of **4-(bromomethyl)-N,N-dimethylaniline** are summarized in the table below, providing a quick reference for researchers.



Property	Value	Reference
CAS Number	102236-12-4	
Molecular Formula	C ₉ H ₁₂ BrN	
Molecular Weight	214.10 g/mol	
IUPAC Name	4-(bromomethyl)-N,N- dimethylaniline	
Synonyms	1-bromo-4- (dimethylaminomethyl)benzen e, p-(bromomethyl)-N,N- dimethylaniline	

Synthesis of 4-(bromomethyl)-N,N-dimethylaniline

The primary synthetic route to **4-(bromomethyl)-N,N-dimethylaniline** is the bromomethylation of N,N-dimethylaniline. This electrophilic aromatic substitution reaction introduces a bromomethyl group onto the benzene ring, predominantly at the para position due to the orthopara-directing effect of the dimethylamino group.

Experimental Protocol: Bromomethylation of N,N-dimethylaniline

Objective: To synthesize **4-(bromomethyl)-N,N-dimethylaniline** from N,N-dimethylaniline.

Materials:

- N,N-dimethylaniline
- Paraformaldehyde
- Hydrogen bromide (in acetic acid or gaseous)
- Anhydrous solvent (e.g., dichloromethane, chloroform, or acetic acid)
- Sodium bicarbonate solution (saturated)



- · Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware and magnetic stirrer

Procedure:

- In a well-ventilated fume hood, dissolve N,N-dimethylaniline and paraformaldehyde in an anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.
- Cool the mixture in an ice bath to 0-5°C.
- Slowly bubble gaseous hydrogen bromide through the solution or add a solution of hydrogen bromide in acetic acid dropwise while maintaining the low temperature.
- After the addition is complete, allow the reaction to stir at room temperature for a specified period (typically several hours), monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by carefully adding a saturated sodium bicarbonate solution to neutralize the excess acid.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent.
- Combine the organic extracts and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purify the crude 4-(bromomethyl)-N,N-dimethylaniline by recrystallization or column chromatography.

Quantitative Data for Synthesis:



Parameter	Value/Condition
Reactant Ratio	N,N-dimethylaniline : Paraformaldehyde : HBr (typically 1 : 1.1 : 1.1)
Solvent	Dichloromethane or Acetic Acid
Reaction Temperature	0°C to room temperature
Reaction Time	2-12 hours (TLC monitored)
Purification Method	Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient)
Typical Yield	60-80%

Chemical Reactivity and Applications

The reactivity of **4-(bromomethyl)-N,N-dimethylaniline** is dominated by the lability of the benzylic bromine atom, making it an excellent substrate for S_n2 reactions.

Nucleophilic Substitution Reactions

4-(bromomethyl)-N,N-dimethylaniline readily reacts with a wide range of nucleophiles to introduce the 4-(dimethylaminomethyl)benzyl moiety into various molecular scaffolds. This property is particularly useful in medicinal chemistry for the synthesis of novel drug candidates. For instance, derivatives containing the 3-((dimethylamino)methyl) moiety have been explored as potent analgesics.

General Experimental Protocol for Nucleophilic Substitution:

- Dissolve **4-(bromomethyl)-N,N-dimethylaniline** and the nucleophile (e.g., a phenol, amine, or thiol) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
- Add a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to scavenge the HBr byproduct.
- Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).



- Work up the reaction by adding water and extracting the product with an organic solvent.
- Purify the product by standard methods such as crystallization or chromatography.

Quantitative Data for Nucleophilic Substitution:

Parameter	Value/Condition
Solvent	DMF, Acetonitrile
Base	K ₂ CO ₃ , Et ₃ N
Temperature	25-80°C
Reaction Time	1-24 hours
Typical Yield	70-95%

Quaternization Reactions

The tertiary amine of the dimethylamino group can undergo quaternization with alkyl halides to form quaternary ammonium salts. This reaction can be used to modify the solubility and electronic properties of the molecule.

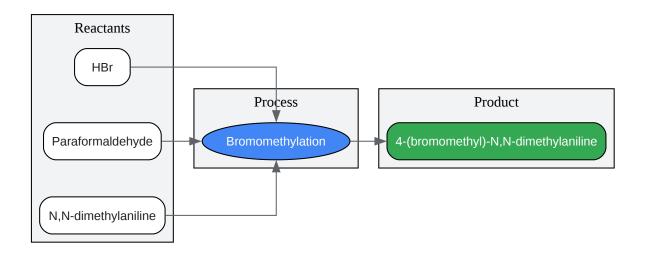
General Experimental Protocol for Quaternization:

- Dissolve 4-(bromomethyl)-N,N-dimethylaniline in a polar solvent like acetone or acetonitrile.
- Add an excess of an alkyl halide (e.g., methyl iodide or ethyl bromide).
- Stir the reaction at room temperature or with gentle heating. The quaternary salt will often precipitate from the solution.
- Collect the solid product by filtration and wash with a non-polar solvent to remove unreacted starting materials.

Visualizing Chemical Pathways

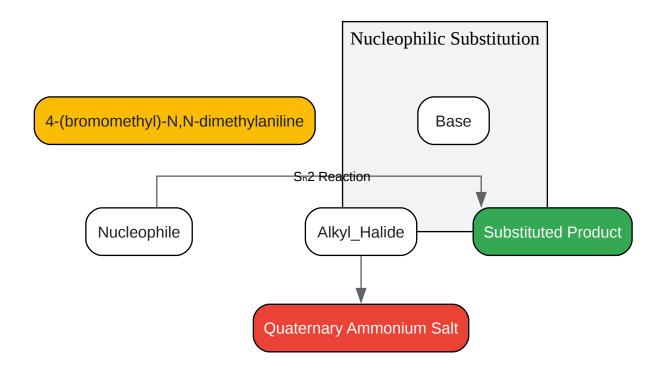


To better illustrate the synthetic and reactive pathways of **4-(bromomethyl)-N,N-dimethylaniline**, the following diagrams have been generated using the DOT language.



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Caption: Synthesis of 4-(bromomethyl)-N,N-dimethylaniline.





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Caption: Key reactions of 4-(bromomethyl)-N,N-dimethylaniline.

Conclusion

4-(bromomethyl)-N,N-dimethylaniline serves as a valuable and versatile building block in organic synthesis. Its straightforward preparation and high reactivity make it an attractive intermediate for introducing the 4-(dimethylaminomethyl)benzyl group into a variety of molecules. This is particularly relevant in the development of new pharmaceutical compounds and functional materials. The experimental guidelines provided in this document are intended to facilitate its use in a research and development setting. As with all reactive bromides, appropriate safety precautions should be taken when handling this compound.

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